![molecular formula C14H9N3S B13368832 3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine](/img/structure/B13368832.png)
3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine
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Overview
Description
3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,5-a]pyrimidine core fused with a thieno ring and a phenyl group attached to the imidazo ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic conditions, such as trifluoroacetic acid (TFA), to facilitate the cyclization process . The yields of the desired product can range from moderate to high (50-80%) depending on the specific reaction conditions and starting materials used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl or thieno rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors involved in cancer cell proliferation . The compound can induce apoptosis in cancer cells by affecting key signaling pathways and molecular targets, such as the VEGFR-2 receptor .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: A structural analog with similar biological activities.
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a fused thieno ring, known for its anticancer properties.
Pyrido[3,2-d]pyrimidine: A related compound with a pyridine ring, also studied for its biological activities.
Uniqueness
3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine is unique due to its specific fusion of an imidazo[1,5-a]pyrimidine core with a thieno ring and a phenyl group
Properties
Molecular Formula |
C14H9N3S |
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Molecular Weight |
251.31 g/mol |
IUPAC Name |
10-phenyl-5-thia-1,8,11-triazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
InChI |
InChI=1S/C14H9N3S/c1-2-4-10(5-3-1)13-14-15-8-12-11(6-7-18-12)17(14)9-16-13/h1-9H |
InChI Key |
SORVZODPZJTWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC4=C(N3C=N2)C=CS4 |
Origin of Product |
United States |
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